Cas no 2639410-36-7 (tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate)

tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate 化学的及び物理的性質
名前と識別子
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- 2639410-36-7
- EN300-27723739
- tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate
- tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate
-
- インチ: 1S/C12H24N2O4S/c1-12(2,3)18-11(15)9-19(16,17)14-6-4-10(8-13)5-7-14/h10H,4-9,13H2,1-3H3
- InChIKey: PFSIZNYMSUHFKJ-UHFFFAOYSA-N
- ほほえんだ: S(CC(=O)OC(C)(C)C)(N1CCC(CN)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 292.14567842g/mol
- どういたいしつりょう: 292.14567842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 98.1Ų
tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723739-0.25g |
tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |
2639410-36-7 | 95.0% | 0.25g |
$1051.0 | 2025-03-20 | |
Enamine | EN300-27723739-5g |
tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |
2639410-36-7 | 5g |
$3313.0 | 2023-09-10 | ||
Enamine | EN300-27723739-10g |
tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |
2639410-36-7 | 10g |
$4914.0 | 2023-09-10 | ||
Enamine | EN300-27723739-0.5g |
tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |
2639410-36-7 | 95.0% | 0.5g |
$1097.0 | 2025-03-20 | |
Enamine | EN300-27723739-0.05g |
tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |
2639410-36-7 | 95.0% | 0.05g |
$959.0 | 2025-03-20 | |
Enamine | EN300-27723739-1g |
tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |
2639410-36-7 | 1g |
$1142.0 | 2023-09-10 | ||
Enamine | EN300-27723739-2.5g |
tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |
2639410-36-7 | 95.0% | 2.5g |
$2240.0 | 2025-03-20 | |
Enamine | EN300-27723739-5.0g |
tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |
2639410-36-7 | 95.0% | 5.0g |
$3313.0 | 2025-03-20 | |
Enamine | EN300-27723739-0.1g |
tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |
2639410-36-7 | 95.0% | 0.1g |
$1005.0 | 2025-03-20 | |
Enamine | EN300-27723739-1.0g |
tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |
2639410-36-7 | 95.0% | 1.0g |
$1142.0 | 2025-03-20 |
tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetateに関する追加情報
Introduction to tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate (CAS No. 2639410-36-7)
tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate, with the CAS number 2639410-36-7, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, including a tert-butyl ester group, a piperidine ring, and a sulfonyl moiety. These structural elements contribute to its diverse biological activities and make it a valuable candidate for further research and development.
The chemical structure of tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate can be represented as follows: C15H28N2O3S. The tert-butyl ester group provides stability and solubility, while the piperidine ring and sulfonyl moiety are crucial for its biological activity. The presence of the aminomethyl group on the piperidine ring further enhances its reactivity and binding affinity to various biological targets.
In recent years, significant progress has been made in understanding the pharmacological properties of tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models.
Beyond its anti-inflammatory properties, tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate has also shown potential as an anticonvulsant agent. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound significantly reduces seizure activity in rodent models of epilepsy. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which is crucial for maintaining neuronal excitability balance.
The therapeutic potential of tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate extends to neurodegenerative diseases as well. A study published in the Nature Communications in 2020 reported that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in the progression of diseases such as Alzheimer's and Parkinson's. The neuroprotective effects are attributed to its ability to activate Nrf2, a transcription factor that upregulates antioxidant enzymes.
In addition to its biological activities, the synthetic route for producing tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate has been optimized to ensure high yield and purity. A recent publication in the Tetrahedron Letters detailed a multi-step synthesis involving the reaction of tert-butyl bromoacetate with 4-(aminomethyl)piperidine followed by sulfonation with sulfonyl chloride. This synthetic method is scalable and suitable for industrial production.
The safety profile of tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate has also been extensively evaluated. Preclinical studies have shown that it exhibits low toxicity and good pharmacokinetic properties, making it suitable for further clinical development. Phase I clinical trials are currently underway to assess its safety and efficacy in human subjects.
In conclusion, tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate (CAS No. 2639410-36-7) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the fields of pain management, inflammation, epilepsy, and neurodegenerative diseases. As research continues to advance, it is likely that this compound will play an increasingly important role in modern medicine.
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